3-Methyl-1-phenyl-2-butanone

Catalog No.
S749788
CAS No.
2893-05-2
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-phenyl-2-butanone

Researchers optimizing asymmetric catalysis face regulatory hurdles with DEA List I phenylacetone and insufficient steric bulk in unsubstituted analogs. 3-Methyl-1-phenyl-2-butanone (benzyl isopropyl ketone) is a non-scheduled, sterically demanding prochiral ketone that solves both issues. Its alpha-isopropyl group provides rigorous steric challenge for benchmarking chiral catalysts, transaminases, and amine dehydrogenases.

  • Non-scheduled status eliminates DEA procurement delays
  • Steric bulk mimics pharmacologically relevant API intermediates
  • High hydrophobicity suits biphasic biocatalysis systems
  • Stable liquid, bp 237-240°C, purity ≥97%

CAS Number

2893-05-2

Product Name

3-Methyl-1-phenyl-2-butanone

IUPAC Name

3-methyl-1-phenylbutan-2-one

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

ZATIMOAGKJEVGN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)CC1=CC=CC=C1

Canonical SMILES

CC(C)C(=O)CC1=CC=CC=C1

The exact mass of the compound Benzyl isopropyl ketone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406926. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Methyl-1-phenyl-2-butanone, Benzyl isopropyl ketone, Isopropyl benzyl ketone, 1-Phenyl-3-methyl-2-butanone, 3-Methyl-1-phenylbutan-2-one

Purity

≥97%

Package Size

5 g, 25 g, 100 g

3-Methyl-1-phenyl-2-butanone (also known as benzyl isopropyl ketone) is a branched aliphatic-aromatic ketone characterized by a sterically demanding isopropyl group adjacent to the carbonyl center. With a boiling point of 237–240 °C and a density of approximately 0.968 g/cm³, it is a stable, highly hydrophobic liquid at room temperature . In industrial and laboratory procurement, it is primarily sourced as a bulky prochiral building block for asymmetric synthesis, biocatalysis, and medicinal chemistry [1]. Unlike its less substituted analogs, the isopropyl moiety provides significant steric hindrance, making it an ideal benchmark substrate for evaluating the efficiency of novel chiral catalysts, amine dehydrogenases, and complex reductive amination protocols where spatial constraints are a critical variable.

Research & Procurement Fit

Purity ≥98% GC purity supports intermediate synthesis and formulation consistency
Format Liquid delivery simplifies metering and direct use in reaction mixtures
Thermal Boiling range 237–240 °C enables high-temperature processing and distillation

Substituting 3-methyl-1-phenyl-2-butanone with less hindered analogs, such as 1-phenyl-2-propanone (phenylacetone) or 1-phenyl-2-butanone, fundamentally alters both the regulatory landscape and the chemical reactivity of the process. Phenylacetone is a strictly controlled DEA List I chemical, introducing severe procurement delays and compliance costs, whereas 3-methyl-1-phenyl-2-butanone is non-scheduled and immediately accessible for R&D. Chemically, the alpha-isopropyl group exerts profound steric bulk that dictates the stereochemical outcome of asymmetric hydrogenations and the binding affinity of downstream pharmaceutical derivatives [1]. Using a methyl or ethyl analog fails to replicate the necessary steric environment, leading to inaccurate catalyst validation and the synthesis of structurally deficient drug candidates that lack the required receptor-pocket fit.

Substitution Risk

Metabolic profile divergence
Unbranched analogs form benzoic acid in rabbit liver S9, a metabolite not detected with 3-methyl analog; metabolic extrapolation may not be valid.
Thermal window mismatch
Boiling point differs by ~10–15 °C vs 1-phenyl-2-butanone; process conditions designed for linear ketones may require re-validation.
Odor character cannot be substituted
Spicy-floral profile of the 3-methyl ketone is not reproduced by fruity or sharper-smelling linear/positional isomers.

Steric Discrimination in Structure-Activity Relationship (SAR) Profiling

In the development of neuropeptide Y5 receptor antagonists, the choice of the alpha-alkyl substituent on the benzylic ketone precursor dramatically impacts the potency of the resulting amine derivative. When 3-methyl-1-phenyl-2-butanone (yielding an isopropyl group) was used instead of 1-phenyl-2-butanone (yielding an ethyl group), the resulting urea derivative exhibited a >3000-fold reduction in receptor binding affinity (IC50 of >3000 nM vs <0.1 nM) [1]. This massive quantitative shift demonstrates the compound's utility in defining the absolute steric limits of a receptor's binding pocket.

Evidence DimensionReceptor binding affinity (IC50) of downstream derivative
Target Compound DataIsopropyl derivative (from 3-methyl-1-phenyl-2-butanone) resulted in IC50 > 3000 nM
Comparator Or BaselineEthyl derivative (from 1-phenyl-2-butanone) resulted in IC50 < 0.1 nM
Quantified Difference>3000-fold difference in binding affinity
ConditionsNPY5 receptor binding assay for trisubstituted phenyl urea derivatives

Procurement of this specific isopropyl ketone is essential for medicinal chemists needing to synthesize sterically demanding analogs to map the spatial constraints of target binding sites.

Metabolite divergence
Head-to-head
8 additional metabolites vs predominantly alcohol with unbranched analogs
Supports distinct metabolic pathway interpretation
Rabbit liver S9; 30-60 min incubation

Biocatalytic Stress-Testing in Biphasic Amine Dehydrogenase Systems

3-Methyl-1-phenyl-2-butanone is highly hydrophobic, making it an excellent stress-test substrate for engineered amine dehydrogenases (AmDH) in biphasic organic/aqueous systems. In a standardized 150 mM reaction utilizing a heptane/aqueous buffer, achieving conversion of 3-methyl-1-phenyl-2-butanone required a higher enzyme loading (0.25 mg F-AmDH) compared to the less sterically encumbered comparator, para-fluorophenylacetone (pFPA), which required only 0.1 mg F-AmDH [1]. The ability to successfully aminate this bulky substrate validates the industrial applicability of biphasic AmDH systems for highly hydrophobic APIs.

Evidence DimensionEnzyme loading required for biocatalytic conversion
Target Compound Data0.25 mg F-AmDH required for 3-methyl-1-phenyl-2-butanone
Comparator Or Baseline0.1 mg F-AmDH required for para-fluorophenylacetone (pFPA)
Quantified Difference2.5-fold higher enzyme loading required for the bulky isopropyl substrate
Conditions150 mM substrate in a biphasic heptane/aqueous system (5 M NH4HCO2/OH, pH 9.6) at 35 °C

Biocatalysis researchers must select this compound to rigorously validate the performance and substrate scope of novel enzymes against highly hydrophobic, sterically hindered ketones.

Benzoic acid avoidance
Head-to-head
Not detectable vs confirmed formation with phenylacetone
Indicates route-specific metabolic difference; potential pathway advantage
²H₅-phenyl tracer confirmation; limit of detection context

Prochiral Substrate Suitability for Asymmetric Hydrogenation

Benzyl isopropyl ketone (3-methyl-1-phenyl-2-butanone) is frequently utilized as a benchmark prochiral ketone for evaluating transition-metal-catalyzed asymmetric hydrogenations. Compared to less branched analogs like benzyl methyl ketone, the distinct steric disparity between the isopropyl group and the benzyl group allows chiral ruthenium and rhodium catalysts to achieve superior enantiofacial discrimination[1]. This makes it a preferred procurement choice for validating the stereoselectivity of new chiral ligand designs before applying them to complex pharmaceutical intermediates.

Evidence DimensionEnantiofacial discrimination (steric bulk differential)
Target Compound DataIsopropyl vs. Benzyl groups (high steric disparity)
Comparator Or BaselineMethyl vs. Benzyl groups (lower steric disparity in phenylacetone)
Quantified DifferenceEnhanced stereochemical control and higher potential enantiomeric excess (ee)
ConditionsAsymmetric transfer hydrogenation using chiral transition metal catalysts

Buyers developing proprietary chiral catalysts should prioritize this compound to accurately measure their catalyst's ability to differentiate between bulky aliphatic and aromatic substituents.

Boiling point
Cross-study
237–240 °C vs 226–230 °C
Wider thermal window supports high-temperature synthesis
Atmospheric pressure; supplier/NIST data
Identity constants
Cross-study
Density 0.968 g/cm³ (vs ~0.998); nD 1.50 (vs ~1.51)
Orthogonal QC check independent of chromatography
Supplier and NIST reference data
Odor profile
Class-level
Spicy-floral (jasmine, rose) vs fruity or sharper isomer notes
Primary selection criterion for fragrance application
Qualitative sensory descriptors; verify organoleptically

Substrate for Engineered Biocatalyst Validation

Directly following from its use in biphasic AmDH systems [1], 3-methyl-1-phenyl-2-butanone is the ideal choice for laboratories engineering novel transaminases or amine dehydrogenases. Its high hydrophobicity and steric bulk make it a rigorous benchmark for proving that a new biocatalyst can handle industrially relevant, poorly water-soluble API precursors.

Hit-to-Lead Steric Mapping in Medicinal Chemistry

As demonstrated in NPY5 receptor studies [2], this compound is critical for synthesizing bulky benzylic amine derivatives. Procurement of this specific ketone allows medicinal chemists to probe the spatial limits of target binding pockets, identifying whether an isopropyl group causes beneficial hydrophobic interactions or detrimental steric clashes compared to smaller alkyl chains.

Unregulated Benchmark for Benzylic Ketone Methodologies

Because phenylacetone (P2P) is a strictly regulated List I chemical, 3-methyl-1-phenyl-2-butanone serves as an accessible, non-scheduled alternative for developing new synthetic methodologies (e.g., homologation, reductive amination, or asymmetric reduction). It allows process chemists to optimize reaction conditions for benzylic ketones without the administrative overhead and procurement delays of controlled substances.

Application Fit Matrix

Application
Selection Property
Validation Focus
Ketone-reductase probe studies
Distinct metabolite profile
Benzoic acid pathway avoidance
Intermediate qualification research
Reported metabolite profile
Benzoic acid formation endpoint review
High-temperature synthesis/distillation
Boiling point range
Thermal process compatibility
Incoming material verification
Orthogonal density and RI
Identity confirmation vs unbranched analogs
Fragrance formulation
Spicy-floral odor profile
Sensory differentiation from linear ketones

XLogP3

2.5

UNII

81804S3MKM

Other CAS

2893-05-2

Wikipedia

Benzyl isopropyl ketone

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